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Compound of Interest

Compound Name: 2-Amino-6-methylnicotinaldehyde

Cat. No.: B1441604

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Amino-6-
methylnicotinaldehyde

Foreword

2-Amino-6-methylnicotinaldehyde stands as a pivotal heterocyclic building block,
strategically positioned at the crossroads of medicinal chemistry, materials science, and
synthetic innovation. Its unique molecular architecture, featuring a pyridine core functionalized
with a reactive aldehyde and a nucleophilic amino group, offers a versatile platform for the
construction of complex molecular entities. This guide provides a comprehensive exploration of
its fundamental physicochemical characteristics, offering researchers, scientists, and drug
development professionals the technical insights required to harness its full synthetic potential.
By elucidating its properties, from spectroscopic signatures to chemical reactivity, we aim to
empower scientists to make informed experimental choices and accelerate the pace of
discovery.

Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity is the foundation of all subsequent scientific
investigation. 2-Amino-6-methylnicotinaldehyde is systematically identified by a unique set of
descriptors that define its atomic composition and connectivity.

e |[UPAC Name: 2-Amino-6-methylpyridine-3-carbaldehyde
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e CAS Number: 1211516-02-7[1]
e Molecular Formula: C7HsN20[1]
e Molecular Weight: 136.15 g/mol [1][2]

The structural arrangement, consisting of a pyridine ring substituted at the 2-, 3-, and 6-
positions, dictates its chemical behavior and physical properties.

Caption: 2D structure of 2-Amino-6-methylnicotinaldehyde.

Core Physicochemical Properties

The macroscopic properties of a compound are a direct reflection of its molecular structure.
This table summarizes the key physicochemical data for 2-Amino-6-methylnicotinaldehyde
and related compounds, providing a baseline for experimental design.
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Property

Value | Description

Source |/ Rationale

Appearance

Expected to be a solid at room

temperature.

Similar pyridine aldehydes and

aminopyridines are solids[3][4].

Melting Point

Data not available. Related
compound 2-amino-6-
methylpyridine melts at 40-44
°C.

[3](5]

Boiling Point

Data not available. Related
compound 2-amino-6-
methylpyridine boils at 208-
209 °C.

[5][6]

Solubility

Predicted to be soluble in
organic solvents like DMSO

and methanol.

Polar functional groups
suggest solubility in polar

organic solvents[4].

pKa

Data not available. The
pyridine nitrogen and amino

group confer basic properties.

The pyridine nitrogen pKa is
typically ~5; the amino group

influences this.

Storage

Store under inert gas (Nitrogen
or Argon) at 2—-8 °C.

[1]

Stability

The product is chemically
stable under standard ambient
conditions (room temperature).

Hygroscopic.

[6]

Spectroscopic Characterization Profile

Spectroscopic analysis is indispensable for confirming the structure and purity of a synthesized

compound. The distinct functional groups of 2-Amino-6-methylnicotinaldehyde produce a

characteristic spectral fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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e 1H NMR: The proton NMR spectrum is expected to show distinct signals for each unique
proton environment.

o Aldehyde Proton (-CHO): A singlet in the downfield region, typically & 9.5-10.5 ppm, due to
the deshielding effect of the carbonyl group.

o Aromatic Protons (Pyridine Ring): Two doublets in the aromatic region (& 6.5-8.5 ppm),
corresponding to the two protons on the pyridine ring. Their specific shifts are influenced
by the electronic effects of the amino, methyl, and aldehyde substituents.

o Amino Protons (-NHz): A broad singlet, the chemical shift of which can vary depending on
solvent and concentration, but typically appears between & 5.0-6.0 ppm[7].

o Methyl Protons (-CHs): A sharp singlet in the upfield region, around & 2.3-2.6 ppm.
e 13C NMR: The carbon spectrum will complement the proton data.
o Carbonyl Carbon (-CHO): A highly deshielded signal, expected around & 190-200 ppm.

o Pyridine Ring Carbons: Five distinct signals in the aromatic region (6 110-160 ppm). The
carbons directly attached to the nitrogen, amino, and aldehyde groups will be the most
deshielded.

o Methyl Carbon (-CHs): A signal in the aliphatic region, typically & 15-25 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their
vibrational frequencies.[8]

e N-H Stretching: The amino group will exhibit one or two characteristic stretching bands in the
3300-3500 cm~1 region. The presence of two bands (symmetric and asymmetric stretching)
is common for primary amines|[7].

e C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm~1, while aliphatic C-H
stretches from the methyl group will be just below 3000 cm~2[9].
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e C=0 Stretching: A strong, sharp absorption band characteristic of the aldehyde carbonyl
group is expected in the range of 1680-1710 cm~1. Conjugation with the pyridine ring may
lower this frequency slightly.

e N-H Bending: The amino group will also show a bending vibration around 1600-1650
cm~[7].

e C=C and C=N Stretching: Vibrations from the pyridine ring will be observed in the 1400-1600
cm~1region.

Mass Spectrometry (MS)

Electron Impact (EI-MS) is used to determine the molecular weight and obtain structural
information from fragmentation patterns|[8].

e Molecular lon (M*): A prominent peak corresponding to the molecular weight of the
compound (136.15 g/mol ) is expected.

o Key Fragmentation: Common fragmentation pathways would include the loss of the
aldehyde group (M-29, loss of CHO) or the loss of a hydrogen radical (M-1).
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Caption: General workflow for spectroscopic analysis.

Experimental Protocols for Characterization

Trustworthy data is built upon robust and reproducible methodologies. The following protocols
outline standard procedures for the characterization of 2-Amino-6-methylnicotinaldehyde.

Protocol 1: Determination of Melting Point

Causality: The melting point is a sensitive indicator of purity. A sharp melting range suggests a
pure compound, while a broad and depressed range indicates the presence of impurities.
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o Sample Preparation: Place a small, finely powdered amount of the dry compound into a
capillary tube, packing it to a height of 2-3 mm.

 Instrumentation: Place the capillary tube into a calibrated melting point apparatus.
o Measurement: Heat the sample rapidly to about 15-20 °C below the expected melting point.

o Observation: Decrease the heating rate to 1-2 °C per minute and observe the sample
closely.

e Recording: Record the temperature at which the first drop of liquid appears (T1) and the
temperature at which the entire sample becomes a clear liquid (T2). The melting range is Ti-
T2.

Protocol 2: *H NMR Spectroscopic Analysis

Causality: This protocol ensures a high-resolution spectrum by properly preparing the sample
and setting appropriate acquisition parameters, allowing for unambiguous assignment of proton
signals.

o Sample Preparation: Accurately weigh 10-15 mg of 2-Amino-6-methylnicotinaldehyde and
dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds) in a
clean vial.

o Transfer: Filter the solution through a pipette containing a small cotton plug into a 5 mm
NMR tube.

 Instrumentation: Insert the NMR tube into the spectrometer's spinner and place it in the
magnet.

e Shimming & Tuning: Tune and shim the instrument to optimize the magnetic field
homogeneity.

e Acquisition: Acquire the *H NMR spectrum using standard parameters (e.g., 32 scans,
relaxation delay of 1-2 seconds).

e Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation,
phase correction, and baseline correction.
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e Analysis: Integrate the peaks and reference the spectrum (e.g., to the residual solvent peak
of DMSO-ds at  2.50 ppm).

Chemical Reactivity and Stability Profile

The synthetic utility of 2-Amino-6-methylnicotinaldehyde is derived from the reactivity of its
constituent functional groups.

o Aldehyde Group: As a primary reactive site, the aldehyde is susceptible to:

o Oxidation: Can be easily oxidized to the corresponding carboxylic acid (2-amino-6-
methylnicotinic acid).

o Reduction: Can be reduced to the primary alcohol ( (2-amino-6-methylpyridin-3-
yl)methanol).

o Reductive Amination: Reacts with primary or secondary amines in the presence of a
reducing agent to form new substituted amines, a cornerstone reaction in medicinal
chemistry for building molecular diversity[10].

o Condensation Reactions: Can participate in Knoevenagel or Wittig-type reactions to form
carbon-carbon double bonds[10].

o Amino Group: The exocyclic amino group acts as a nucleophile and can undergo acylation,
alkylation, or serve as a directing group in further aromatic substitutions.

« Stability: The compound is generally stable under standard conditions but is noted to be
hygroscopic, meaning it can absorb moisture from the air[6]. Therefore, it should be stored in
a tightly sealed container under a dry, inert atmosphere. It should be kept away from strong
oxidizing agents and strong acids|[6].
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Caption: Potential reaction pathways from the aldehyde group.

Applications in Drug Discovery and Development

The pyridine scaffold is a privileged structure in medicinal chemistry, and 2-Amino-6-
methylnicotinaldehyde serves as a valuable intermediate for accessing novel therapeutics.

» Scaffold for Kinase Inhibitors: The pyridine core is a common feature in many ATP-
competitive kinase inhibitors. The functional handles on this molecule allow for systematic
modification to explore structure-activity relationships (SAR) and optimize potency and
selectivity against specific kinase targets[10].

o Synthesis of Heterocyclic Compounds: The aldehyde and amino groups can be used in
cyclization reactions to construct fused heterocyclic ring systems, which are often found in
biologically active natural products and synthetic drugs.

 Building Block for Bioactive Molecules: It is used as a key intermediate for synthesizing a
range of active pharmaceutical ingredients (APIs), including those with potential applications
in treating neurological conditions and cancer[5]. For instance, related aminonicotinamide
derivatives have been developed as potent histone deacetylase (HDAC) inhibitors for
oncology[11].

Safety and Handling
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While a specific Safety Data Sheet (SDS) for 2-Amino-6-methylnicotinaldehyde is not widely
available, data from the closely related compound 2-amino-6-methylpyridine provides essential
guidance. Caution: This information should be used as a preliminary guide; a substance-
specific risk assessment is required before use.

e Hazards: The related compound 2-amino-6-methylpyridine is classified as toxic if swallowed
and fatal in contact with skin. It causes skin and serious eye irritation[6]. May cause
respiratory irritation.

o Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-
resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated
fume hood[6].

e Handling: Avoid generating dust. Do not get in eyes, on skin, or on clothing. Do not eat,
drink, or smoke when using this product. Wash hands thoroughly after handling[6].

» Storage: Store locked up in a cool, dry, and well-ventilated place away from incompatible
materials like strong oxidizing agents[6]. The container should be tightly closed.

Conclusion

2-Amino-6-methylnicotinaldehyde is a functionally rich pyridine derivative with significant
potential as a chemical intermediate. Its physicochemical properties, characterized by the
interplay of its aldehyde, amino, and methyl-substituted pyridine core, make it a versatile
substrate for a wide array of synthetic transformations. A thorough understanding of its
spectroscopic signature, reactivity, and handling requirements, as detailed in this guide, is
crucial for its effective and safe utilization in advancing research, particularly in the rational
design of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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